![molecular formula C11H11NO4 B1148330 (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one CAS No. 136015-44-6](/img/structure/B1148330.png)
(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one
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Overview
Description
“(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one” is a chemical compound with the molecular formula C11H11NO4 . It is used as a catalyst for the enantioselective hydrosilylation of ketones and as a Schiff base ligand in the preparation of rhodium (I) and palladium (II) coordination complexes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (4S)-4-benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine was performed in 7 steps starting from veratraldehyde . Another synthesis involved a four-step process from L-Asp-OH .Molecular Structure Analysis
The oxazolidine ring in similar compounds adopts an envelope conformation . The benzyl residue and H atom at the asymmetric C-atom centre occupy pseudo-axial and bis-ectional positions, respectively .Chemical Reactions Analysis
Oxazolidin-2-ones are used in a variety of chemical reactions. They are used as chiral auxiliaries for asymmetric alkylation . They are also used in the synthesis of (S)-equol and in the preparation and functionalization of chiral, stabilized ylides .Scientific Research Applications
Antibacterial Agents
Oxazolidinones, the class of compounds to which our subject compound belongs, have been extensively studied for their antibacterial properties. The most notable example is Linezolid , an oxazolidinone that has been approved for use as an antibacterial agent . This suggests that our compound could potentially be modified or used as a scaffold for developing new antibacterial drugs.
Antituberculosis Activity
The oxazolidinone ring system has shown promise in the treatment of tuberculosis. Compounds with this moiety have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research into derivatives of oxazolidinones could lead to new therapeutic options for this disease.
Anticancer Research
Oxazolidinones have been explored for their potential use in anticancer therapy. Their ability to interact with various biological targets makes them suitable candidates for the development of anticancer drugs . Further research could uncover specific anticancer applications of our compound.
Anti-Inflammatory Properties
The oxazolidinone structure has been associated with anti-inflammatory effects. This is an area of medicinal chemistry that could benefit from the exploration of new oxazolidinone derivatives, including our compound of interest .
Neurological Disorders
Research has indicated that oxazolidinones may have applications in the treatment of neurological disorders. The pharmacological properties of these compounds could be harnessed to develop treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .
Metabolic Diseases
The versatility of oxazolidinones extends to the potential treatment of metabolic diseases. Their structural diversity allows for the design of molecules that can interact with various metabolic pathways .
Organic Synthesis and Drug Development
Oxazolidinones are significant in organic synthesis and drug development due to their reactivity and the ease with which they can be transformed into other valuable aza-heterocyclic frameworks . This makes our compound a valuable starting point for the synthesis of a wide range of organic molecules.
Inhibition of Resistance Mechanisms
Some oxazolidinone derivatives have been found to inhibit resistance mechanisms in bacteria, such as the MsrA pump, which can increase the potency of other antibiotics like erythromycin . This application is particularly relevant in the fight against antibiotic-resistant bacterial strains.
Mechanism of Action
Target of Action
Oxazolidine compounds have been reported to inhibit the msra (abc) efflux pump , which plays a crucial role in antibiotic resistance in certain pathogenic microorganisms .
Mode of Action
It’s worth noting that certain oxazolidine compounds have been found to inhibit the msra pump, thereby increasing the potency of antibiotics like erythromycin . This suggests that these compounds may interact with their targets through specific hydrogen interactions in the ATP binding site of the MsrA protein .
Biochemical Pathways
The inhibition of efflux pumps like msra can impact the efflux of antibiotics from bacterial cells, thereby enhancing their antimicrobial activity .
Result of Action
The inhibition of the msra pump by certain oxazolidine compounds has been associated with increased potency of antibiotics, suggesting a potential role in combating antibiotic resistance .
properties
IUPAC Name |
[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQUJMFWHMHRA-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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